![molecular formula C6H4ClN3O B598926 6-chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one CAS No. 1198475-34-1](/img/structure/B598926.png)
6-chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
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Overview
Description
6-Chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a nitrogen-containing heterocycle that has been considered to be biologically active . It has shown intriguing activities as tankyrase inhibitors, stearoyl CoA desaturase inhibitors, Eg5 inhibitors, melanin-concentrating hormone receptor (MCH)-R1 antagonists, and CRF1 receptor antagonists . Notably, many patent applications have described pyrrolotriazinones as phosphoinositide 3-kinase (PI3K) inhibitors .
Synthesis Analysis
The synthesis of this compound involves several steps. The preparation of compound involved chlorination of 3-chloro-1-pyrrole-2-carboxylic acid using the Vilsmeier reagent, followed by further amination to produce 1-pyrrole-2-carboxamide in good to excellent yield . A reaction mixture with NaOH, NH Cl, and NaClO led to the formation of the aminopyrrole . The aminopyrroles were then reacted with EDC·HCl and Boc-L-alanine in THF to give the desired aminopyrrolocarbamate in good to excellent yield .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several functional groups. The molecule contains a pyrrole ring fused with a triazine ring, which is further substituted with a chlorine atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include chlorination, amination, and intramolecular cyclization . The reactions require high temperatures and long reaction times to obtain the desired products .Scientific Research Applications
Synthesis and Chemical Properties
- A diversity-oriented synthesis approach has been developed to construct 2-heteroaryl-substituted pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one derivatives. This methodology, which emphasizes pot, atom, and step economy, allows the efficient production of drug-like small molecules through copper-promoted reactions, forming at least six bonds in one pot (Xiang et al., 2013).
- A scalable synthesis route for Pyrrolo[2,1-f][1,2,4]triazine, a key starting material in the production of the antiviral drug remdesivir, has been described. This methodology, which yields compound 1 in 55% overall yield, utilizes simple building blocks and a two-vessel-operated process, providing insights into the process safety, impurity profiles, and scalability (Roy et al., 2021).
Chemical Transformations and Applications
- Novel pyrrolo[2,1-f][1,2,4]triazine C-nucleosides have been synthesized, with structural variations at position 7 of 4-aza-7,9-dideazaadenine. Among these analogues, certain pyrrolo[2,1-f][1,2,4]triazine C-ribonucleosides displayed potent cytotoxic activity against a variety of cancer cell lines (Li et al., 2018).
- The molecular structure of a 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one has been elucidated, revealing extensive intermolecular hydrogen bonding and pi-pi stacking interactions, highlighting its potential in further chemical and biological applications (Hwang et al., 2006).
Material Science and Sensor Development
- An innovative ytterbium(III) PVC membrane electrode utilizing 6-methy-4-{[1-(1H-pyrrol-2-yl)methylidene]amino}-3-thioxo-3,4dihydro-1,2,4-triazin-5(2H)-one (PMTO) as an ionophore has been developed. This electrode showed promising results for Yb(3+) detection over a wide concentration range, with notable selectivity and practical applicability in various analytical contexts (Zamani et al., 2007).
Mechanism of Action
Target of Action
The compound 6-chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one has been considered to be biologically active . It has shown intriguing activities as tankyrase inhibitors, stearoyl CoA desaturase inhibitors, Eg5 inhibitors, melanin-concentrating hormone receptor (MCH)-R1 antagonists, and CRF1 receptor antagonists . Notably, many patent applications have described this compound as phosphoinositide 3-kinase (PI3K) inhibitors .
Mode of Action
For instance, as a PI3K inhibitor, it would prevent the action of PI3K, a key enzyme involved in cell growth and survival .
Biochemical Pathways
The compound affects various biochemical pathways due to its interaction with multiple targets. For example, as a PI3K inhibitor, it would affect the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth . As a tankyrase inhibitor, it would affect the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets. For instance, as a PI3K inhibitor, it could lead to decreased cell growth and survival . As a tankyrase inhibitor, it could lead to changes in cell proliferation and differentiation .
Future Directions
The future directions for the research and development of 6-Chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one could involve the development of more efficient synthesis methods , as well as further investigation into its biological activities and potential applications in the treatment of various diseases .
properties
IUPAC Name |
6-chloro-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-4-1-5-6(11)8-3-9-10(5)2-4/h1-3H,(H,8,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCFLHOSBGDGHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)NC=NN2C=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670661 |
Source
|
Record name | 6-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1198475-34-1 |
Source
|
Record name | 6-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1198475-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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